BenchChemオンラインストアへようこそ!

Dioxadet

Intraperitoneal Chemotherapy Ovarian Cancer Alkylating Agents

Dioxadet (CAS 67026-12-4) is an antitumor alkylating agent belonging to the ethylenimine-substituted 1,3,5-triazine class. It possesses a characteristic 2,2-dimethyl-1,3-dioxane methanol substituent, contributing to a hydrophilic–hydrophobic balance suitable for both systemic and intracavitary administration in aqueous solutions.

Molecular Formula C14H22N6O3
Molecular Weight 322.36 g/mol
CAS No. 67026-12-4
Cat. No. B1194004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxadet
CAS67026-12-4
Synonyms2,4-bis(1-aziridinyl)-6-(2,2-dimethyl-5-hydroxymethyl-1,3-dioxan-5-yl)amino-1,3,5-triazine
dioxadet
Molecular FormulaC14H22N6O3
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C
InChIInChI=1S/C14H22N6O3/c1-13(2)22-8-14(7-21,9-23-13)18-10-15-11(19-3-4-19)17-12(16-10)20-5-6-20/h21H,3-9H2,1-2H3,(H,15,16,17,18)
InChIKeyQKBGEGKCGLXDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxadet (CAS 67026-12-4): A Triazine-Based Alkylating Agent for Intraperitoneal Oncology Research and Formulation Development


Dioxadet (CAS 67026-12-4) is an antitumor alkylating agent belonging to the ethylenimine-substituted 1,3,5-triazine class [1]. It possesses a characteristic 2,2-dimethyl-1,3-dioxane methanol substituent, contributing to a hydrophilic–hydrophobic balance suitable for both systemic and intracavitary administration in aqueous solutions [2]. Preclinical studies demonstrate its cytostatic activity primarily in models of disseminated ovarian cancer and other solid tumors [3].

Why Dioxadet (CAS 67026-12-4) Cannot Be Simply Substituted by Other Alkylating Agents in Intraperitoneal Chemotherapy Models


Within the 1,3,5-triazine and aziridine alkylating agent class, fundamental differences in physicochemical properties, tumor model efficacy, and route-dependent toxicity render compounds non-interchangeable. Dioxadet demonstrates a unique advantage for intraperitoneal (IP) administration, where it shows significant efficacy compared to its low effectiveness via intravenous (IV) injection [1]. In contrast, other agents like mitomycin C exhibit the inverse route preference [2]. Furthermore, the capacity for high drug loading into nanoformulations with retained cytotoxicity distinguishes Dioxadet from analogs lacking such formulation data [3]. The quantitative evidence below details these critical differentials.

Quantitative Differentiators for Dioxadet (CAS 67026-12-4) in Antitumor Efficacy, Route-Specific Activity, and Formulation Performance


Intraperitoneal Efficacy: Dioxadet vs. Melphalan and Mitomycin C in a Rat Ovarian Tumor Model

A head-to-head study compared the antitumor efficacy of dioxadet, melphalan, and mitomycin C after intraperitoneal administration in a rat model of disseminated ovarian cancer. Dioxadet demonstrated superior efficacy to mitomycin C and comparable efficacy to melphalan, with distinct safety and combination profiles. Specifically, dioxadet increased median lifespan by 67%, compared to 103% for melphalan and 28% for mitomycin C [1]. The combination of dioxadet and melphalan showed a potentiating effect, significantly increasing lifespan by 186% [2]. This positions dioxadet as a key component in IP polychemotherapy regimens where both single-agent activity and synergistic potential are valued.

Intraperitoneal Chemotherapy Ovarian Cancer Alkylating Agents

Route-Dependent Activity: Dioxadet vs. Cisplatin, Melphalan, and Paclitaxel in IP vs. IV Administration

A comparative study evaluated the antitumor efficiency of five cytostatics after a single intraperitoneal or intravenous injection in a rat ovarian tumor model. Dioxadet, at 1.5 mg/kg IP, significantly prolonged lifespan by 79%, but was ineffective when injected intravenously [1]. This route specificity is a primary differentiator. In contrast, cisplatin (4 mg/kg IP) and melphalan (2 mg/kg IP) showed increases of 88% and 114% respectively and were also ineffective intravenously [1]. However, mitomycin C showed the opposite pattern (35% IP vs. 152% IV), and paclitaxel was active by both routes (45% IP and 81% IV) [1]. This data establishes dioxadet within a subset of alkylating agents whose therapeutic index is strictly dependent on locoregional delivery, a property not directly inferable for other triazine derivatives without explicit testing.

Route of Administration Ovarian Cancer Comparative Efficacy

Myelotoxicity Profile: Intraperitoneal Dioxadet vs. Hyperthermic Intraperitoneal Chemoperfusion (HIPEC) with Dioxadet

A study comparing the myelotoxicity of dioxadet by standard intraperitoneal (IP) injection and hyperthermic intraperitoneal chemoperfusion (HIPEC) in a rat ovarian cancer model found that HIPEC allowed a 10-fold higher dose (15 mg/kg) without causing leukopenia, in stark contrast to standard IP injection at 1.5 mg/kg which induced severe and prolonged leukopenia [1]. This demonstrates that the formulation and delivery method, not just the compound itself, determine the safety profile. The data suggests a unique potential for dose intensification via HIPEC while mitigating the dose-limiting myelosuppression typical of alkylating agents.

HIPEC Myelotoxicity Ovarian Cancer

Nanoformulation Cytotoxicity: Dioxadet-Loaded Nanoparticles vs. Free Dioxadet in Ovarian Cancer Cells

The development of dioxadet-loaded nanoparticles based on block-copolymers (mPEG-b-PLA and mPEG-b-PCL) yielded nanomedicines with high drug loading (up to 592 ± 22 μg/mg polymer). The IC50 values for these nanoformulations ranged from 0.47 to 4.98 μg/mL against cancer cells (A2780, SK-OV-3), which is comparable to the free drug's efficacy (2.60–4.14 μg/mL) [1]. Critically, a cell cycle study revealed the nanoformulations were less toxic towards normal cells (CHO-K1) while maintaining or increasing toxicity towards cancer cells, indicating a selectivity advantage over the free drug [1]. This provides a quantifiable basis for selecting dioxadet over other alkylating agents that may not have established nanoformulation protocols or demonstrated selectivity.

Nanomedicine Drug Delivery Cytotoxicity

Nanogel Loading and Glutathione-Responsive Release: Dioxadet vs. Non-Stimuli-Responsive Formulations

Dioxadet was loaded into nanogels cross-linked with either non-degradable ethylenediamine or biodegradable cystamine. The biodegradable cystamine cross-links dissociate under reducing conditions (glutathione), leading to a decrease in IC50 values compared to nanogels with non-degradable cross-links [1]. The optimal nanogels achieved a drug loading capacity >35% w/w and loading efficiency >75% [1]. This stimuli-responsive release mechanism is a specific performance feature of the dioxadet-loaded nanogel system, enabling intracellular drug release triggered by the tumor microenvironment's elevated glutathione levels.

Nanogel Glioblastoma Stimuli-Responsive

Absence of Specific Organ Toxicities: Dioxadet vs. Class-Level Alkylator Toxicity Expectation

A preclinical toxicology study on dioxadet explicitly notes the absence of cardio-, pneumo-, and nephrotoxicity, with dose-limiting toxicity confined to reversible inhibition of haemopoiesis [1]. While this is not a direct head-to-head comparison with another single compound, it serves as class-level inference against the broader category of alkylating agents, many of which exhibit cumulative cardiac, pulmonary, or renal toxicities. This favorable off-target toxicity profile supports its use in protocols where organ preservation is critical.

Toxicology Selectivity Alkylating Agents

Preferred Application Scenarios for Dioxadet (CAS 67026-12-4) Based on Validated Differential Evidence


Intraperitoneal Polychemotherapy Regimen Design for Ovarian Cancer Models

In preclinical models of peritoneal carcinomatosis from ovarian cancer, dioxadet is a first-line investigative agent for IP polychemotherapy. Its 79% lifespan increase as a single IP agent, combined with a demonstrated 186% potentiation when paired with melphalan, makes it a high-priority choice for developing IP regimens aimed at maximizing locoregional tumor control while minimizing systemic exposure [1]. Its ineffectiveness via IV administration confirms that its therapeutic activity is truly route-dependent, ensuring reliable experimental control.

Hyperthermic Intraperitoneal Chemoperfusion (HIPEC) with Myelosuppression Mitigation

Dioxadet is uniquely characterized for HIPEC applications, where a 10-fold dose escalation (15 mg/kg vs. 1.5 mg/kg IP) resulted in superior antitumor efficacy (444% lifespan increase) without inducing leukopenia [2]. This is in contrast to standard IP administration which causes significant myelosuppression. For institutions developing HIPEC protocols, dioxadet offers a experimentally defined therapeutic window that supports safe dose intensification, a feature not established for other 1,3,5-triazine analogs.

Smart Nanogel Development for Intracellular Drug Release in Glioblastoma

For researchers designing stimuli-responsive drug delivery systems for glioblastoma, dioxadet-loaded biodegradable nanogels offer a validated platform. The system achieves >35% w/w drug loading and >75% encapsulation efficiency, with a glutathione-triggered IC50 reduction intracellularly [3]. This specific formulation data reduces the procurement risk for laboratories seeking a characterized alkylating agent-nanogel system without starting from de novo synthesis and optimization.

Quote Request

Request a Quote for Dioxadet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.